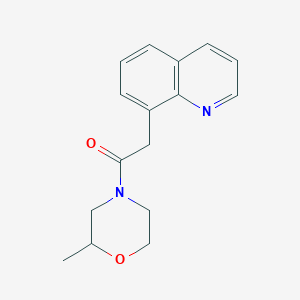
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-5-methyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-5-methyl-1,2-oxazole, commonly known as Quinoline, is a heterocyclic organic compound. It is widely used in the field of medicine and research due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of Quinoline is not fully understood. However, it is believed to act on several cellular pathways, including DNA synthesis, protein synthesis, and cell signaling. Quinoline has been shown to inhibit the activity of several enzymes, including topoisomerases, kinases, and proteases. It is also believed to interact with several cellular receptors, including GABA receptors and serotonin receptors.
Biochemical and Physiological Effects:
Quinoline has several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune system. Quinoline derivatives have also been shown to have anti-inflammatory properties, which may make them useful in the treatment of several diseases such as arthritis and autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quinoline has several advantages and limitations for lab experiments. One of the main advantages is its unique chemical structure and properties, which make it a useful starting material for the synthesis of several drugs and fluorescent dyes. However, Quinoline is also toxic and carcinogenic, which makes it difficult to work with in the laboratory. In addition, Quinoline derivatives may have different properties and activities, which may make it difficult to compare results between experiments.
Direcciones Futuras
There are several future directions for the research and development of Quinoline. One area of research is the synthesis of new Quinoline derivatives with improved properties and activities. Another area of research is the development of new methods for the synthesis of Quinoline and its derivatives. In addition, Quinoline derivatives may have potential applications in the treatment of several diseases, including cancer, viral infections, and autoimmune disorders. Further research is needed to fully understand the mechanism of action of Quinoline and its derivatives and to develop new drugs and therapies based on this compound.
Métodos De Síntesis
Quinoline can be synthesized in several ways. One of the most commonly used methods is the Skraup synthesis. This involves the reaction of aniline, glycerol, and sulfuric acid with a suitable oxidizing agent such as nitrobenzene or arsenic acid. Another method is the Friedländer synthesis, which involves the reaction of aniline with a ketone or aldehyde in the presence of an acid catalyst. Both of these methods are widely used in the synthesis of Quinoline and its derivatives.
Aplicaciones Científicas De Investigación
Quinoline has several scientific research applications. It is widely used in the field of medicinal chemistry due to its unique chemical structure and properties. It is used as a starting material for the synthesis of several drugs such as antimalarials, antitumor agents, and antipsychotics. Quinoline derivatives have also been shown to have antiviral, antibacterial, and antifungal properties. In addition, Quinoline is used in the synthesis of fluorescent dyes, which are widely used in biological imaging and diagnostics.
Propiedades
IUPAC Name |
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-9-13(15-17-11)10-16-8-4-6-12-5-2-3-7-14(12)16/h9,12,14H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQUDISNHHNXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508049.png)


![1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7508062.png)






![(4-methoxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7508094.png)


